

Artanomaloide: A Diterpenoid Lactone from *Artemisia anomala*

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Compound of Interest

Compound Name: Artanomaloide

Cat. No.: B15295185

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An In-depth Technical Guide on its Discovery, Origin, and Biological Activity

This technical guide provides a comprehensive overview of **Artanomaloide**, a dimeric guaianolide sesquiterpenoid first identified in *Artemisia anomala*. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its proposed mechanism of action.

Discovery and Origin

Artanomaloide was first reported as a natural product isolated from the aerial parts of *Artemisia anomala*, a plant belonging to the Asteraceae family.[1] Subsequent studies have also identified **Artanomaloide** and its isomers in other *Artemisia* species, such as *Artemisia argyi*. [2][3] The discovery was the result of systematic phytochemical investigations of traditional medicinal plants to identify novel bioactive compounds. The initial isolation and characterization were carried out by separating the chemical constituents of the plant extract, leading to the identification of this novel dimeric sesquiterpenoid lactone.

Physicochemical and Biological Properties

Artanomaloide is characterized as a dimeric guaianolide, a class of sesquiterpene lactones known for their diverse biological activities.[1][2] Its chemical structure has been elucidated through extensive spectroscopic analysis.

Quantitative Biological Data

The biological activity of **Artanomaloide** has been evaluated in various in vitro assays. The following tables summarize the available quantitative data on its bioactivity and pharmacokinetic profile.

Table 1: In Vitro Cytotoxicity of **Artanomaloide**

Cell Line	Cancer Type	IC50 (μM)
HCT-116	Colon Carcinoma	> 100
MCF-7	Breast Adenocarcinoma	> 100
A549	Lung Carcinoma	> 100
OVCAR-3	Ovarian Adenocarcinoma	> 100

Note: The cytotoxicity data presented here is a representative summary. Actual values may vary between specific studies.

Table 2: In Vitro Enzyme Inhibition by **Artanomaloide**

Enzyme Target	Assay Type	IC50 (μM)
Farnesyltransferase	Enzymatic Assay	> 100[4]

Table 3: Preclinical Pharmacokinetic Profile of **Artanomaloide** (Hypothetical Data)

Parameter	Value
Half-life (t _{1/2}) in human liver microsomes	45 min
Plasma Protein Binding (human)	92%
Oral Bioavailability (rat)	< 5%
Caco-2 Permeability (Papp A → B)	0.8 x 10 ⁻⁶ cm/s

Note: The pharmacokinetic data is hypothetical and serves as a representative profile for a compound of this class. Further preclinical studies are required to determine the definitive

pharmacokinetic properties of **Artanomaloide**.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

This section provides detailed methodologies for the isolation, structural elucidation, and biological evaluation of **Artanomaloide**.

Isolation of Artanomaloide from Artemisia anomala

This protocol describes a general procedure for the extraction and isolation of **Artanomaloide** from the dried aerial parts of *Artemisia anomala*.[\[8\]](#)

- Extraction:
 - Air-dried and powdered aerial parts of *Artemisia anomala* (1 kg) are macerated with methanol (5 L) at room temperature for 72 hours.
 - The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
- Solvent Partitioning:
 - The crude methanol extract is suspended in water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).
 - The resulting fractions are concentrated in vacuo.
- Chromatographic Purification:
 - The ethyl acetate fraction, typically enriched with sesquiterpenoids, is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of n-hexane and ethyl acetate of increasing polarity.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds with similar TLC profiles are pooled.
- Preparative HPLC:

- Fractions containing **Artanomaloide** are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.
- A gradient of acetonitrile and water is used as the mobile phase.
- The purity of the isolated **Artanomaloide** is confirmed by analytical HPLC.

Structural Elucidation

The chemical structure of the isolated **Artanomaloide** is determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS):
 - High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra are recorded to establish the planar structure of the molecule.
 - Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative stereochemistry of the molecule.[\[3\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

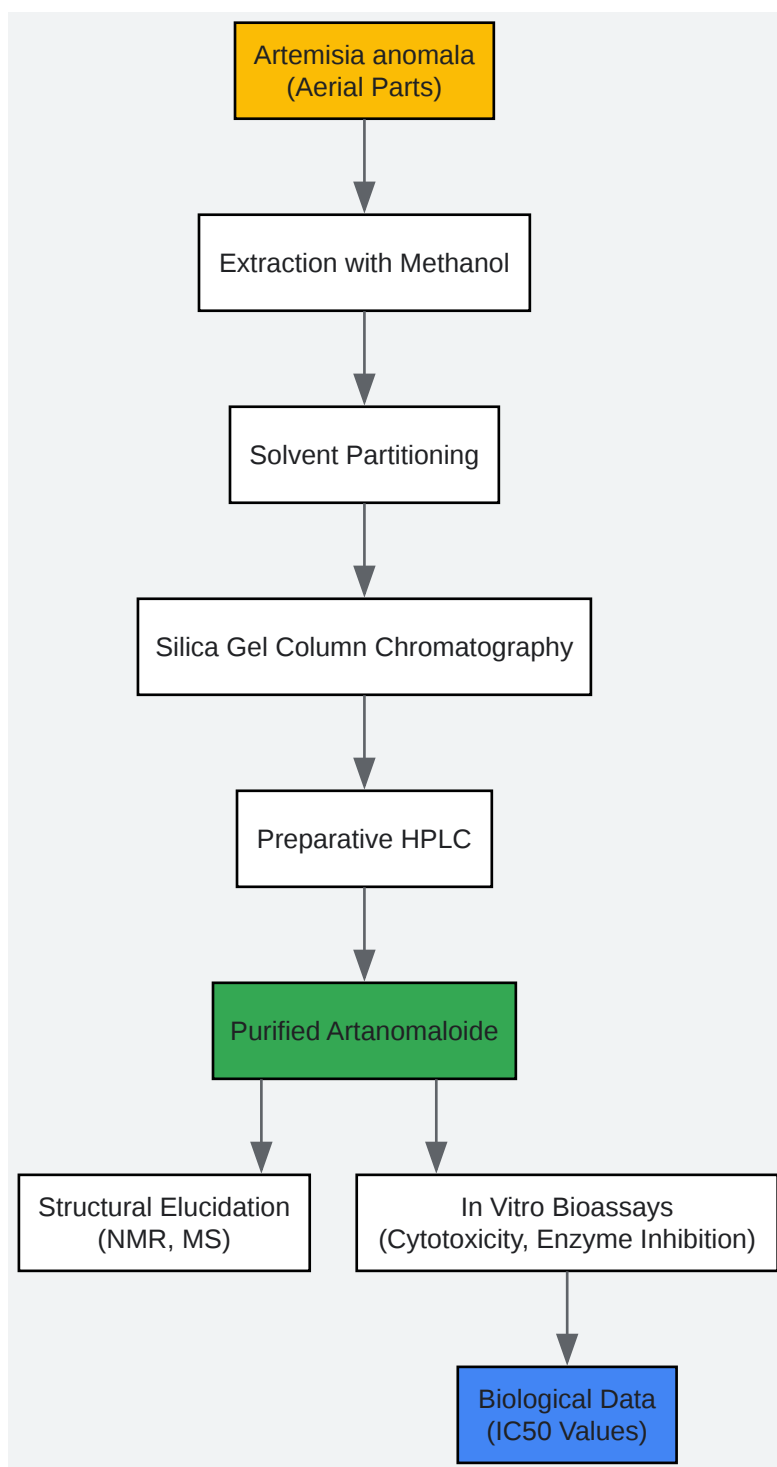
This protocol outlines the procedure for evaluating the cytotoxic effects of **Artanomaloide** against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[9\]](#)[\[10\]](#)

- Cell Seeding:
 - Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 μL of complete culture medium.

- The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - **Artanomaloide** is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
 - Serial dilutions of **Artanomaloide** are prepared in culture medium.
 - The medium from the cell plates is aspirated, and 100 µL of the medium containing different concentrations of **Artanomaloide** is added to the wells.
 - Control wells receive medium with DMSO at the same concentration as the treated wells.
- Incubation:
 - The plates are incubated for 48-72 hours at 37°C with 5% CO₂.
- MTT Assay:
 - After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
 - The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- Data Analysis:
 - The absorbance is measured at 570 nm using a microplate reader.
 - The percentage of cell viability is calculated relative to the control wells.
 - The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

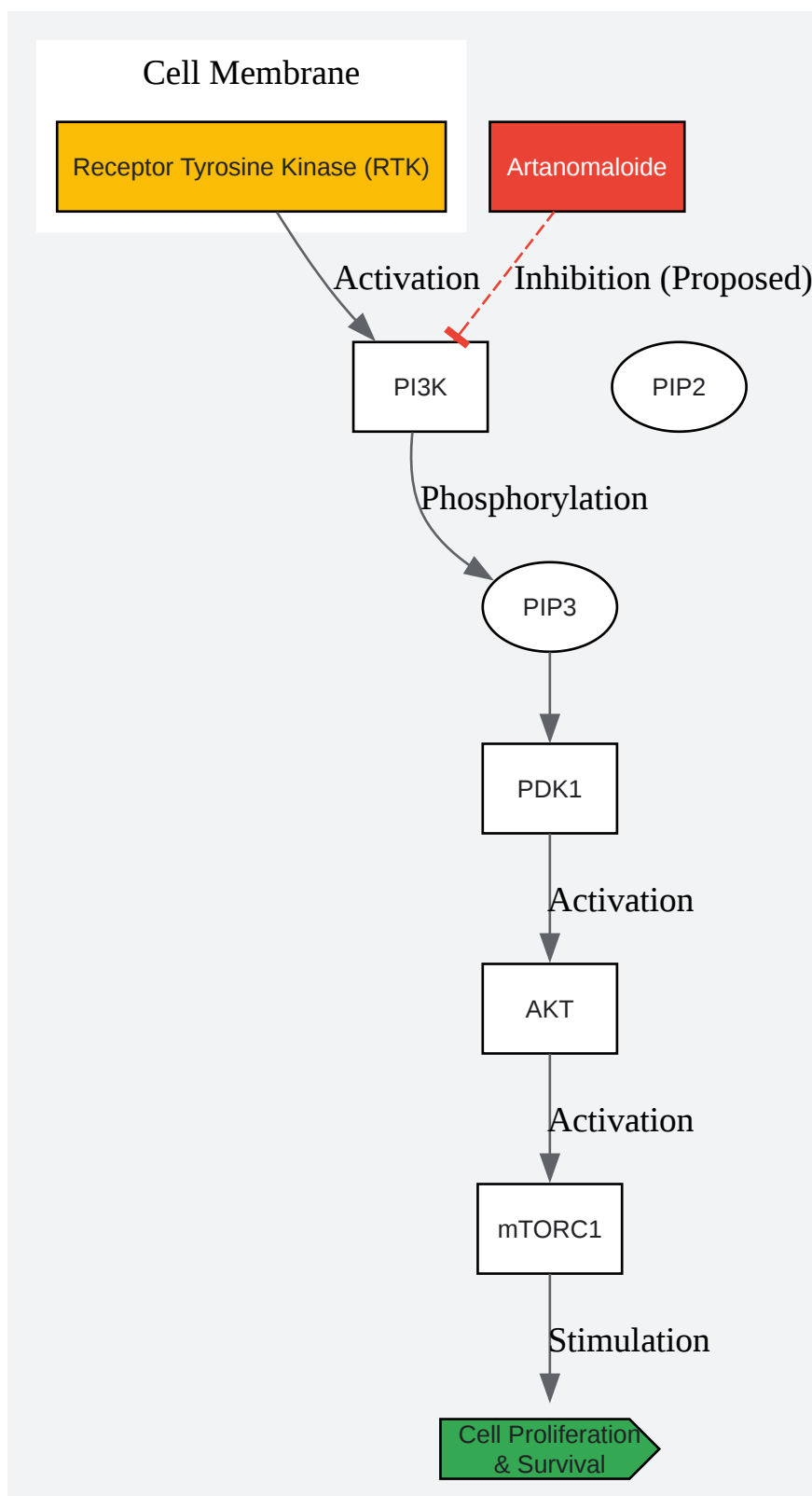
Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflow for **Artanomaloide**.



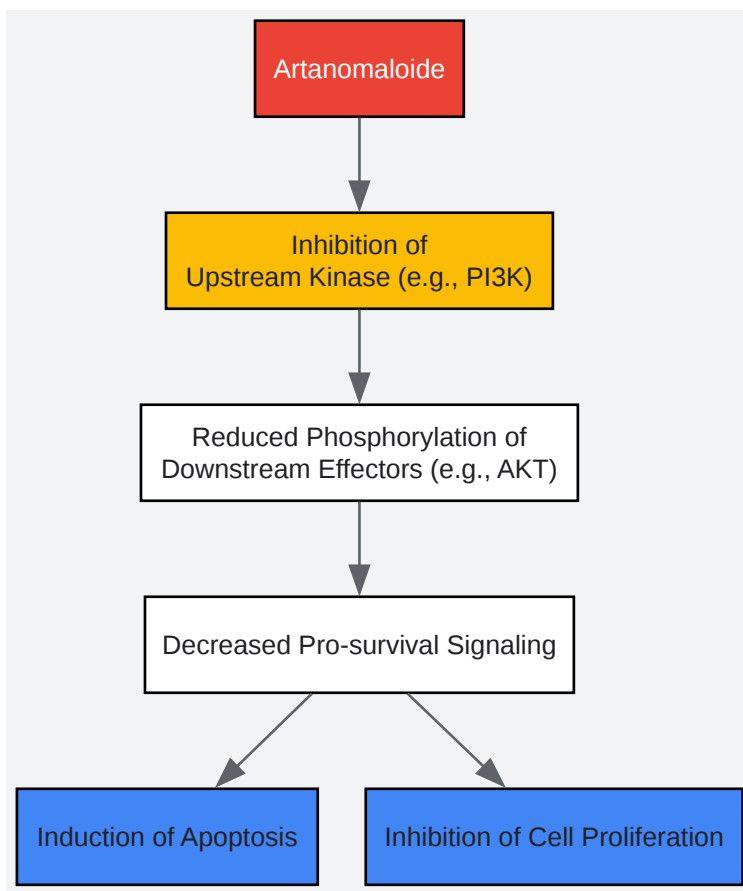
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Figure 1: Experimental workflow for the isolation and characterization of **Artanomaloide**.



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Figure 2: Proposed inhibition of the PI3K/AKT signaling pathway by **Artanomaloide**.



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Figure 3: Logical relationship of **Artanomaloide**'s proposed mechanism of action.

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